1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole
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Overview
Description
1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole is a complex organic compound characterized by its bromophenyl and phenylphenyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-bromophenylamine with 4-phenylphenyl isothiocyanate, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions, particularly at the bromine atom, are common to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(4-phenylphenyl)benzimidazole is compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents.
Phenyl-substituted benzimidazoles: These compounds have phenyl groups in different positions, leading to variations in their properties and applications.
Properties
Molecular Formula |
C25H17BrN2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(4-phenylphenyl)benzimidazole |
InChI |
InChI=1S/C25H17BrN2/c26-21-14-16-22(17-15-21)28-24-9-5-4-8-23(24)27-25(28)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-17H |
InChI Key |
TWGRXPAGGIEIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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